CDK7-IN-2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2326428-19-5 |

|---|---|

分子式 |

C26H39N7O3 |

分子量 |

497.6 g/mol |

IUPAC 名称 |

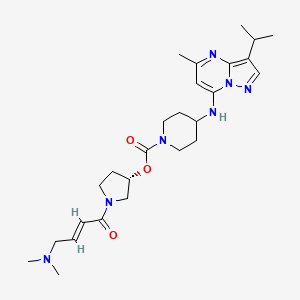

[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(5-methyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C26H39N7O3/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3/b7-6+/t21-/m0/s1 |

InChI 键 |

GRDAHPJRLCTJNA-BXKJMJEDSA-N |

手性 SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)O[C@H]4CCN(C4)C(=O)/C=C/CN(C)C)C(C)C |

规范 SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Function of CDK7-IN-2: A Technical Guide to a Potent Cyclin-Dependent Kinase 7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and mechanism of action of potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, with a focus on the compound identified as CDK7-IN-2. While specific experimental data for this compound is limited in publicly accessible literature, this document will leverage comprehensive data from well-characterized, structurally related covalent CDK7 inhibitors to illustrate the core principles of its function, experimental evaluation, and therapeutic potential.

Introduction to CDK7: A Dual-Function Kinase in Cancer

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle regulation and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2]

Given its dual role, CDK7 is a crucial mediator of cell proliferation and survival.[2] In numerous cancers, including breast, ovarian, and lung cancer, CDK7 is often overexpressed, making it a compelling therapeutic target.[3] Inhibition of CDK7 can simultaneously arrest the cell cycle and disrupt the transcriptional program of cancer cells, which are often highly dependent on these processes for their uncontrolled growth and survival.[2]

This compound is a potent and selective inhibitor of CDK7. Its chemical name is (e)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)piperidine-1-carboxylate, as described in patent US20200017513A1. The presence of the butenoyl moiety suggests that this compound is likely a covalent inhibitor, forming an irreversible bond with a cysteine residue near the active site of the CDK7 enzyme. This mode of action can lead to a sustained and potent inhibition of the kinase.

Mechanism of Action of CDK7 Inhibition

The primary function of this compound and other related inhibitors is to block the kinase activity of CDK7. By binding to the CDK7 protein, these inhibitors prevent the transfer of a phosphate group from ATP to its substrates. This inhibition has two major downstream consequences:

-

Cell Cycle Arrest: By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of cell cycle-regulating CDKs. This leads to a halt in cell cycle progression, typically at the G1/S and G2/M transitions, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2]

-

Transcriptional Repression: As a component of TFIIH, CDK7's phosphorylation of the RNA Polymerase II CTD is essential for transcription initiation. Inhibition of this activity leads to a global disruption of transcription, particularly affecting genes with super-enhancers that are critical for cancer cell identity and survival.[1]

Signaling Pathway of CDK7 and its Inhibition

The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription, and the points at which inhibitors like this compound exert their effects.

Caption: CDK7's dual role in activating cell cycle CDKs and initiating transcription via TFIIH, and its inhibition by compounds like this compound.

Quantitative Analysis of CDK7 Inhibitors

To assess the potency and selectivity of CDK7 inhibitors, a variety of quantitative assays are employed. The following tables summarize key data for well-characterized covalent CDK7 inhibitors that are structurally and mechanistically relevant to this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Ki (nM) | kinact/Ki (M-1s-1) | Reference |

| SY-351 | CDK7 | 23 | 62.5 | 3138 | |

| CDK2 | 321 | - | - | ||

| CDK9 | 226 | - | - | ||

| CDK12 | 367 | - | - | ||

| YKL-5-124 | CDK7 | 9.7 | 100 | 12,000 | [3] |

| CDK2 | 1300 | - | - | [3] | |

| CDK9 | 3020 | - | - | [3] | |

| THZ1 | CDK7 | 3.2 | 47 | 40,000 | [1] |

| CDK12 | 15.5 | - | - | [3] | |

| CDK13 | 6.8 | - | - | [3] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. kinact`/Ki: Rate of covalent inactivation.

Table 2: Cellular Activity of CDK7 Inhibitors

| Compound | Cell Line | EC50 (nM) | Effect | Reference |

| SY-351 | HL-60 | 8.3 (CDK7 target engagement) | Target engagement in cells | [4] |

| 36 (CDK12 target engagement) | [4] | |||

| YKL-5-124 | Jurkat | ~50 | Anti-proliferative | [5] |

| THZ1 | Jurkat | 50-100 | Anti-proliferative | [11] |

EC50: Half-maximal effective concentration.

Experimental Protocols for Characterizing CDK7 Inhibitors

The following section details generalized methodologies for key experiments used to characterize CDK7 inhibitors, based on protocols described for compounds like SY-351 and YKL-5-124.

In Vitro Kinase Assay

Objective: To determine the IC50 of an inhibitor against CDK7 and other kinases to assess potency and selectivity.

Methodology:

-

Recombinant Kinase: Purified, active recombinant CDK7/Cyclin H/MAT1 complex is used.

-

Substrate: A peptide or protein substrate for CDK7 is utilized, such as a GST-tagged fragment of the RNA Pol II CTD.

-

Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P) are incubated with varying concentrations of the inhibitor.

-

Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the reaction products by SDS-PAGE and detecting the incorporated radioactivity using autoradiography.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor binds to CDK7 within living cells and to determine its cellular potency (EC50).

Methodology (based on KiNativ profiling):

-

Cell Treatment: Cells (e.g., a cancer cell line like Jurkat or HL-60) are treated with a range of concentrations of the CDK7 inhibitor for a specified time.

-

Cell Lysis: The cells are lysed to release the proteome.

-

Probe Labeling: The lysate is incubated with an ATP-competitive, biotinylated acyl-phosphate probe that covalently binds to the active site of kinases that are not occupied by the inhibitor.

-

Enrichment: The probe-labeled proteins are enriched using streptavidin beads.

-

Proteomics Analysis: The enriched proteins are digested into peptides and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not bound by the inhibitor.

-

Data Analysis: The degree of target engagement is determined by the reduction in the amount of a kinase captured by the probe in inhibitor-treated samples compared to a vehicle control. The EC50 is the concentration of the inhibitor that results in 50% target engagement.

Cell Proliferation Assay

Objective: To measure the effect of the CDK7 inhibitor on the growth of cancer cells.

Methodology:

-

Cell Plating: Cancer cells are seeded in multi-well plates.

-

Inhibitor Treatment: The cells are treated with a serial dilution of the CDK7 inhibitor.

-

Incubation: The plates are incubated for a period of time, typically 72 hours.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the data is normalized to untreated controls to determine the percentage of growth inhibition. The concentration of the inhibitor that causes 50% growth inhibition (GI50) is calculated.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK7 inhibitor.

Caption: A streamlined workflow for the preclinical characterization of a CDK7 inhibitor, from initial synthesis to in vivo testing.

Conclusion and Future Directions

This compound represents a potent inhibitor of a critical oncogenic driver. The dual inhibition of cell cycle progression and transcription provides a powerful therapeutic strategy for a range of cancers. The likely covalent mechanism of action of this compound suggests the potential for durable target inhibition and significant anti-tumor efficacy.

Further research is necessary to fully elucidate the specific pharmacological profile of this compound, including comprehensive selectivity screening and in vivo studies. The development of highly selective CDK7 inhibitors will continue to be a promising avenue for cancer therapy, both as monotherapies and in combination with other targeted agents. The detailed characterization of such compounds, following the experimental frameworks outlined in this guide, is essential for their successful translation into clinical applications.

References

The Discovery and Development of CDK7-IN-2 (LY3405105): A Covalent Inhibitor of Cyclin-Dependent Kinase 7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CDK7-IN-2, also known as LY3405105, is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a compelling target in oncology. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. Despite showing robust preclinical antitumor efficacy, the clinical development of LY3405105 was discontinued due to limited clinical activity observed in a Phase I trial.

Introduction to CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. It is a core component of two crucial protein complexes:

-

CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. This positions CDK7 as a master regulator of cell cycle progression.

-

Transcription Factor IIH (TFIIH) Complex: CDK7 is also an integral part of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation of transcription.

Given its central role in both cell proliferation and gene expression, aberrant CDK7 activity has been implicated in the pathogenesis of numerous cancers. This has made it an attractive target for the development of novel anticancer therapeutics.

Discovery and Synthesis of this compound (LY3405105)

This compound (LY3405105) was developed as a highly selective, orally bioavailable, covalent inhibitor of CDK7. The discovery and synthesis of this compound are detailed in the patent literature (WO2019099298A1).

Chemical Structure

Chemical Name: (e)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)piperidine-1-carboxylate

Molecular Formula: C₂₆H₄₂ClN₇O₄

CAS Number: 2326428-24-2

Synthesis

The detailed synthesis protocol for this compound (LY3405105) is outlined in the patent WO2019099298A1. The synthesis involves a multi-step process, the key steps of which are summarized below. For a complete, step-by-step protocol, please refer to the aforementioned patent.

General Synthetic Scheme:

The synthesis of this compound involves the preparation of two key intermediates: a pyrazolopyrimidine core and a substituted piperidine moiety. These intermediates are then coupled, followed by further functionalization to yield the final compound. The synthesis is designed to allow for the introduction of the covalent warhead, an acrylamide group, in the later stages of the process.

Mechanism of Action

This compound is a covalent inhibitor that targets a cysteine residue near the ATP-binding pocket of CDK7. This irreversible binding leads to the inhibition of its kinase activity, thereby impacting both cell cycle progression and transcription.

Signaling Pathway

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound (LY3405105).

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| CDK7 | 92.8[1] |

Note: A comprehensive kinase panel screening would be necessary to fully characterize the selectivity profile of this compound.

Table 2: Preclinical In Vivo Efficacy

While specific data from xenograft models is mentioned in the literature as showing "robust preclinical antitumor efficacy," detailed quantitative results from these studies are not publicly available. A conference abstract mentions the use of LY3405105 in an NSCLC mouse xenograft model with observed partial tumor regressions[2].

Table 3: Phase I Clinical Trial Data (NCT03770494)[3]

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 20 mg (once daily) |

| Median Time to Max Concentration | 1-2 hours |

| Half-life | 15-19 hours |

| Best Overall Response | Stable Disease (in a subset of patients) |

| Common Adverse Events (≥10%) | Diarrhea, nausea, fatigue, vomiting, abdominal pain, anemia, asthenia, decreased platelet count |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A common method for determining the IC50 of a kinase inhibitor is a radiometric or fluorescence-based assay.

-

Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, ATP (with a radiolabeled or fluorescent tag), substrate peptide, and the test compound (this compound).

-

Procedure:

-

The test compound is serially diluted and incubated with the CDK7 enzyme complex.

-

The kinase reaction is initiated by the addition of ATP and the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Cell viability and proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo assay.

-

Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

Quantification:

-

MTT Assay: MTT reagent is added, and after incubation, the formazan crystals are solubilized. The absorbance is measured to determine cell viability.

-

CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence, which is proportional to the number of viable cells, is measured.

-

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

In Vivo Xenograft Model (General Protocol)

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

CDK7-Target Occupancy Assay[4]

This assay measures the percentage of CDK7 protein that is covalently bound by LY3405105.

-

Sample Collection: Skin biopsies or peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline and after treatment.

-

Assay: A sandwich-like Meso Scale Diagnostics (MSD) assay is used.

-

The free (unbound) CDK7 is captured.

-

The captured CDK7 is then labeled with a biotinylated LY3405105 probe.

-

The labeled complex is detected using a SULFO-TAG-labeled streptavidin.

-

The signal is read on an MSD Sector Imager.

-

-

Analysis: The target occupancy is calculated based on the reduction in the signal after treatment compared to the baseline.

Experimental Workflow and Logical Relationships

Conclusion

This compound (LY3405105) is a selective, orally bioavailable, covalent inhibitor of CDK7 that demonstrated promising preclinical antitumor activity. Its development progressed to a Phase I clinical trial, where it was found to have an acceptable safety profile with a maximum tolerated dose of 20 mg once daily. However, due to limited clinical efficacy observed in this early-phase trial, its further development was discontinued. The discovery and investigation of this compound have nonetheless contributed valuable insights into the therapeutic potential and challenges of targeting CDK7 in oncology. The detailed methodologies and data presented in this guide can serve as a useful resource for researchers in the field of kinase inhibitor drug discovery.

References

The Core of Apoptosis: An In-depth Technical Guide to CDK7-IN-2 and its Apoptotic Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 offers a promising strategy to induce apoptosis in cancer cells, which often exhibit dysregulated cell cycles and transcriptional addiction.[2][3] This technical guide provides a comprehensive overview of the mechanisms by which CDK7 inhibitors, with a focus on the conceptual framework of a molecule like "CDK7-IN-2," induce apoptosis, supported by quantitative data and detailed experimental protocols for key assays.

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

CDK7 inhibitors exert their pro-apoptotic effects through two primary mechanisms: disruption of the cell cycle and suppression of oncogenic transcription.[1]

-

Cell Cycle Arrest: CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][4] By inhibiting CDK7, compounds like this compound prevent the activation of these downstream CDKs, leading to cell cycle arrest, predominantly at the G1/S or G2/M transitions.[5][6] This prolonged arrest can trigger the intrinsic apoptotic pathway.

-

Transcriptional Inhibition: CDK7 is also a subunit of the general transcription factor TFIIH.[1][7] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[8] Cancer cells are often highly dependent on the continuous transcription of key oncogenes and anti-apoptotic proteins, many of which are controlled by super-enhancers.[2] CDK7 inhibition leads to a global reduction in transcription, with a particularly profound effect on super-enhancer-driven genes like c-MYC and anti-apoptotic BCL-2 family members such as MCL-1 and BCL-XL.[1][6][9] The downregulation of these survival factors sensitizes cancer cells to apoptosis.

Key Apoptosis Induction Pathways

The inhibition of CDK7 converges on several key signaling pathways to induce programmed cell death.

-

The p53 Pathway: In cancer cells with wild-type p53, CDK7 inhibition can lead to the stabilization and activation of this critical tumor suppressor. Activation of the p53 transcriptional program can promote apoptosis.[10]

-

The c-MYC-Driven Apoptosis: Many cancers are driven by the overexpression of the oncogene c-MYC. CDK7 inhibitors have been shown to potently suppress c-MYC transcription.[9][11] The loss of c-MYC can lead to cell cycle arrest and apoptosis. In some contexts, CDK7 inhibition in c-MYC overexpressing cells can enhance apoptosis through a p53-dependent mechanism.[1]

-

Downregulation of Anti-Apoptotic BCL-2 Family Proteins: A common consequence of CDK7 inhibition is the transcriptional suppression of anti-apoptotic proteins like MCL-1 and BCL-XL.[1][6] This shifts the balance towards pro-apoptotic BCL-2 family members (e.g., BAX, BAK), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[12]

-

The STAT3-MCL1-CHK1 Axis: In some cancer types, CDK7 inhibition has been shown to induce apoptosis through the downregulation of the STAT3 signaling pathway, which in turn reduces the expression of the anti-apoptotic protein MCL-1 and the cell cycle checkpoint kinase CHK1.[13]

Quantitative Data on CDK7 Inhibitors

The following tables summarize the in vitro efficacy of various CDK7 inhibitors across different cancer cell lines. While specific data for "this compound" is not publicly available, the data for structurally and functionally related compounds provide a strong indication of the expected potency.

Table 1: IC50 Values of Covalent CDK7 Inhibitors

| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Assay Method |

| THZ1 | T-cell Acute Lymphoblastic Leukemia | Jurkat | 50 | Resazurin |

| THZ1 | T-cell Acute Lymphoblastic Leukemia | Loucy | 0.55 | CellTiter-Glo |

| THZ1 | Non-Small Cell Lung Cancer | H1299 | ~50 | Crystal Violet |

| THZ1 | Non-Small Cell Lung Cancer | A549 | ~100 | Crystal Violet |

| THZ1 | B-cell Acute Lymphoblastic Leukemia | NALM6 | 101.2 | CTG |

| THZ1 | B-cell Acute Lymphoblastic Leukemia | REH | 26.26 | CTG |

| THZ2 | Gastric Cancer | AGS | 190 | Not Specified |

| THZ2 | Gastric Cancer | BGC-823 | 690 | Not Specified |

| THZ2 | Gastric Cancer | MGC-803 | 740 | Not Specified |

| THZ2 | Gastric Cancer | MKN-45 | 730 | Not Specified |

| THZ2 | Gastric Cancer | SGC-7901 | 680 | Not Specified |

| YKL-5-124 | - | CDK7 (in vitro) | 53.5 | Kinase Assay |

| YKL-5-124 | - | CDK7/Mat1/CycH (in vitro) | 9.7 | Kinase Assay |

| Cdk7-IN-8 | Colorectal Carcinoma | HCT116 | 28.32 | Cell Proliferation Assay |

| Cdk7-IN-8 | Ovarian Cancer | OVCAR-3 | 45.31 | Cell Proliferation Assay |

| Cdk7-IN-8 | Breast Cancer | HCC1806 | 44.47 | Cell Proliferation Assay |

| Cdk7-IN-8 | Breast Cancer | HCC70 | 50.85 | Cell Proliferation Assay |

| BS-181 | Osteosarcoma | KHOS | 1750 | Not Specified |

| BS-181 | Osteosarcoma | U2OS | 2320 | Not Specified |

Table 2: Effects of CDK7 Inhibition on Cell Cycle and Apoptosis Markers

| Inhibitor | Cell Line | Concentration | Duration | Effect on Cell Cycle | Effect on Apoptosis Markers |

| THZ1 | B-ALL | High Conc. | 24h | G2/M arrest | Increased cleaved caspase 3, Decreased BCL2 |

| YKL-5-124 | HAP1 | 0-2000 nM | 72h | G1 and G2/M arrest, decreased S phase | Increased PARP cleavage |

| SY-1365 | MCF7 | 10-100 nM | 6-72h | Not specified | Increased apoptosis |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (WST-8/CCK-8)

This protocol outlines the determination of the anti-proliferative effect of a CDK7 inhibitor.

-

Cell Seeding:

-

Harvest and count the cancer cell line of interest (e.g., HCT116).

-

Seed 3,000-8,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of the CDK7 inhibitor in DMSO.

-

Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0 to 100 nM.[3]

-

Include a vehicle control (DMSO) at the same concentration as the highest inhibitor treatment.

-

Remove the medium and add 100 µL of the medium containing the different inhibitor concentrations.

-

Incubate for 72 hours.[3]

-

-

Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.[3]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis.

-

Cell Treatment:

-

Treat cells with the desired concentrations of the CDK7 inhibitor for the specified time (e.g., 24-48 hours).[13]

-

-

Staining:

-

Harvest the cells, including any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

-

Western Blot for Apoptosis Markers

This protocol detects changes in the expression of key apoptosis-related proteins.

-

Cell Lysis:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.[14]

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, BCL-2, MCL-1) overnight at 4°C.[6][9]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[13]

-

Analyze band intensities to quantify changes in protein expression.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of CDK7 inhibition on cell cycle distribution.

-

Cell Treatment and Fixation:

-

Staining:

-

Wash the cells to remove the ethanol.

-

Stain the cells with a solution containing Propidium Iodide (PI) and RNase A.[10]

-

-

Analysis:

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13]

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and logical relationships involved in CDK7 inhibitor-induced apoptosis.

References

- 1. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Cyclin-dependent kinase 7 inhibitor THZ2 inhibits the growth of human gastric cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotech.illinois.edu [biotech.illinois.edu]

- 13. benchchem.com [benchchem.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

An In-depth Technical Guide to CDK7-IN-2 and its Impact on RNA Polymerase II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that orchestrates the intricate processes of cell cycle progression and gene transcription. Its dual role as a CDK-activating kinase (CAK) and a component of the general transcription factor TFIIH positions it as a critical regulator of cellular proliferation and homeostasis. Dysregulation of CDK7 activity is frequently implicated in various malignancies, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the specific CDK7 inhibitor, CDK7-IN-2, detailing its mechanism of action, its profound impact on RNA Polymerase II (Pol II) function, and protocols for its investigation.

Introduction to CDK7: A Master Regulator of Transcription and Cell Cycle

CDK7 is a serine/threonine kinase that forms a trimeric complex with Cyclin H and MAT1. This complex has two primary functions:

-

CDK-Activating Kinase (CAK): The CDK7 complex is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its distinct phases.

-

Component of TFIIH: As a subunit of the general transcription factor TFIIH, CDK7 plays a direct role in the initiation of transcription by RNA Polymerase II.

The catalytic activity of CDK7 is central to the initiation of transcription. It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, Rpb1. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S. CDK7 specifically phosphorylates serine residues at positions 5 and 7 (Ser5 and Ser7) of this repeat. This phosphorylation cascade is a key regulatory step that facilitates promoter clearance, the recruitment of RNA processing factors, and the transition from transcription initiation to elongation.

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective inhibitor of CDK7, identified as "Example 6" in patent US20200017513A1. It has demonstrated significant anti-cancer activity.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Source |

| IC50 (CDK7) | 1.3 nM | --INVALID-LINK-- |

The Impact of this compound on RNA Polymerase II

Inhibition of CDK7 by this compound has a profound and multi-faceted impact on the function of RNA Polymerase II, ultimately leading to a global down-regulation of transcription. This is achieved through several key mechanisms:

-

Inhibition of CTD Phosphorylation: this compound directly blocks the kinase activity of CDK7, thereby preventing the phosphorylation of Ser5 and Ser7 on the RNA Polymerase II CTD. This lack of phosphorylation stalls the polymerase at the promoter, inhibiting transcription initiation and promoter escape.

-

Disruption of the Transcription Cycle: The inhibition of CDK7 disrupts the finely tuned series of events in the transcription cycle. This includes preventing the recruitment of essential elongation and RNA processing factors that normally bind to the phosphorylated CTD.

-

Impaired Promoter-Proximal Pausing: CDK7 activity is required for the establishment of promoter-proximal pausing, a key regulatory step in gene expression. Inhibition of CDK7 can lead to a reduction in the recruitment of negative elongation factors like DSIF and NELF, thereby altering the pausing dynamics.

-

Indirect Inhibition of CDK9: CDK7 is also responsible for activating CDK9 (a component of P-TEFb), which phosphorylates Ser2 of the Pol II CTD, a mark associated with productive elongation. By inhibiting CDK7, this compound indirectly reduces CDK9 activity, further impeding transcription elongation.

The signaling pathway below illustrates the central role of CDK7 in regulating RNA Polymerase II activity and how its inhibition by this compound disrupts this process.

Caption: Mechanism of this compound action on RNA Polymerase II.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitors. The following sections provide protocols for key experiments.

In Vitro CDK7 Kinase Assay

This assay is used to determine the IC50 of an inhibitor against purified CDK7.

Workflow:

Caption: Workflow for an in vitro CDK7 kinase assay.

Detailed Protocol (based on general kinase assay principles):

-

Prepare Reagents:

-

Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

-

Prepare a solution of purified recombinant CDK7/Cyclin H/MAT1 complex in kinase buffer.

-

Prepare a solution of the substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the CDK7 enzyme to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 15-30 minutes to allow inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction according to the detection method (e.g., by adding a high concentration of EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable method, such as:

-

ADP-Glo™ Kinase Assay: Measures ADP production as an indicator of kinase activity.

-

Radiolabeling: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for RNA Polymerase II CTD Phosphorylation

This western blot-based assay directly assesses the effect of this compound on the phosphorylation of RNA Pol II in a cellular context.

Workflow:

Caption: Workflow for analyzing RNA Pol II phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate a cancer cell line of interest (e.g., HCT116, Jurkat) in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-RNA Polymerase II CTD (Ser5)

-

Phospho-RNA Polymerase II CTD (Ser7)

-

Total RNA Polymerase II

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-Pol II signals to the total Pol II and loading control signals.

-

Conclusion

This compound is a potent inhibitor of CDK7, a critical kinase that governs both transcription and cell cycle progression. By inhibiting the phosphorylation of the RNA Polymerase II CTD, this compound effectively stalls the transcription machinery, leading to a global suppression of gene expression. This mechanism of action provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological effects of this compound and other CDK7 inhibitors.

Unraveling the Selectivity of a Potent CDK7 Inhibitor: A Technical Guide to YKL-5-124

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the precise interactions and inhibitory concentrations of YKL-5-124 is crucial for its application as a chemical probe in basic research and for its potential development as a therapeutic agent. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

YKL-5-124 is a covalent inhibitor that demonstrates high selectivity for CDK7 over other cyclin-dependent kinases, particularly the closely related CDK12 and CDK13.[1][2] This selectivity is critical for dissecting the specific roles of CDK7 in transcription and cell cycle control, as off-target effects on CDK12/13 can confound experimental results.[1] YKL-5-124 induces a potent cell cycle arrest at the G1/S transition by inhibiting the CDK-activating kinase (CAK) activity of CDK7, leading to reduced phosphorylation of downstream CDKs such as CDK1 and CDK2.[1][3]

Data Presentation: YKL-5-124 Selectivity Profile

The inhibitory activity of YKL-5-124 has been quantified against a panel of kinases, highlighting its potent and selective action against CDK7. The following tables summarize the key IC50 values obtained from in vitro kinase assays.

Table 1: Inhibitory Activity of YKL-5-124 against CDK7

| Target | IC50 (nM) | Assay Type |

| CDK7 | 53.5 | In vitro kinase assay |

| CDK7/Mat1/CycH (CAK complex) | 9.7 | Fixed time point in vitro kinase assay |

Data sourced from Olson et al., 2019.[1]

Table 2: Selectivity of YKL-5-124 against Other Cyclin-Dependent Kinases

| Kinase | IC50 (nM) | Selectivity over CDK7/Mat1/CycH (fold) |

| CDK2 | 1300 | >134 |

| CDK9 | 3020 | >311 |

| CDK12 | Inactive | Not applicable |

| CDK13 | Inactive | Not applicable |

Data sourced from Olson et al., 2019 and other supporting documents.[1][4][5][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and cellular effects of YKL-5-124.

In Vitro Kinase Inhibition Assay (Fixed Time Point)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Objective: To determine the in vitro inhibitory potency of YKL-5-124 against CDK7, CDK7/Mat1/CycH, CDK2, CDK9, CDK12, and CDK13.

Materials:

-

Recombinant human kinases (CDK7, CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)

-

YKL-5-124

-

ATP

-

Kinase assay buffer

-

Appropriate substrate peptide for each kinase

-

96-well plates

-

Plate reader for detection (e.g., luminescence-based)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of YKL-5-124 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the recombinant kinase, the substrate peptide, and the diluted YKL-5-124 or DMSO (as a vehicle control).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP (e.g., at a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture for a predetermined period at a controlled temperature (e.g., 30°C).

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of YKL-5-124 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[8]

Cell Viability and Cell Cycle Analysis

These cellular assays assess the functional consequences of CDK7 inhibition on cell proliferation and cell cycle progression.

Objective: To evaluate the effect of YKL-5-124 on the viability and cell cycle distribution of cancer cell lines (e.g., HAP1 and Jurkat).

Materials:

-

HAP1 or Jurkat cells

-

YKL-5-124

-

Cell culture medium and supplements

-

96-well plates for viability assays

-

Larger format tissue culture plates for cell cycle analysis

-

Reagents for viability assessment (e.g., CellTiter-Glo®)

-

Reagents for cell cycle analysis (e.g., EdU, Hoechst stain, and phospho-Histone H3 antibody)

-

Flow cytometer or high-content imaging system

Procedure for Cell Viability Assay:

-

Cell Seeding: Seed HAP1 or Jurkat cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of YKL-5-124 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the signal from treated wells to the DMSO control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Procedure for Cell Cycle Analysis:

-

Cell Seeding and Treatment: Seed HAP1 or Jurkat cells in appropriate tissue culture plates and treat with YKL-5-124 at various concentrations for a defined period (e.g., 24 or 72 hours).[1][5]

-

Cell Labeling (S-phase): Pulse the cells with EdU (5-ethynyl-2´-deoxyuridine), a nucleoside analog of thymidine, for a short period (e.g., 1 hour) to label cells undergoing DNA synthesis.

-

Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative (e.g., paraformaldehyde), and then permeabilize the cell membranes.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA (e.g., Hoechst or Propidium Iodide) to determine the total DNA content. Additionally, use a fluorescently labeled antibody against a marker of mitosis, such as phospho-Histone H3 (pHH3).

-

Data Acquisition: Analyze the stained cells using a flow cytometer or a high-content imaging system.

-

Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content and EdU incorporation.[1]

Mandatory Visualizations

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in both the cell cycle and transcription.

Caption: Dual roles of CDK7 in cell cycle and transcription, and its inhibition by YKL-5-124.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like YKL-5-124.

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

References

- 1. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Utilizing CDK7-IN-2 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to CDK7 and the Role of Inhibitors

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1][3] Given its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology.[1][5]

CDK7 inhibitors, such as CDK7-IN-2, are small molecules designed to block the kinase activity of CDK7.[1] By binding to the active site of the enzyme, these inhibitors prevent the phosphorylation of its substrates, leading to cell cycle arrest and the disruption of transcriptional processes.[1] This dual mechanism of action makes CDK7 inhibitors particularly effective against cancer cells, which are often characterized by uncontrolled proliferation and a high dependency on transcriptional activity.[1][5] The application notes and protocols detailed below provide a comprehensive guide for the use of this compound in both biochemical and cellular kinase assays to evaluate its potency, selectivity, and mechanism of action.

Data Presentation: Potency and Selectivity of CDK7 Inhibitors

The following table summarizes the inhibitory activity of several known CDK7 inhibitors against CDK7 and other related kinases. This data is provided as a reference for the expected potency and selectivity of a CDK7-targeted compound. The specific values for this compound should be determined experimentally using the protocols outlined below.

| Compound | CDK7 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | CDK12 IC₅₀ (nM) | CDK13 IC₅₀ (nM) | Reference |

| YKL-5-124 | 9.7 | 1300 | 3020 | >10000 | >10000 | [6] |

| THZ1 | ~2.1 (Ki) | - | - | equipotent to CDK7 | equipotent to CDK7 | [6] |

| SY-351 | 23 | 321 | 226 | 367 | - | [7] |

| LY3405105 | 93 | >9000 | 6320 | >9000 | >9000 | [8] |

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration. It is recommended to determine the IC₅₀ of this compound under standardized conditions for accurate comparison.

Experimental Protocols

Biochemical Kinase Assay for this compound

This protocol describes a generic in vitro kinase assay to determine the potency (IC₅₀) of this compound against purified CDK7 enzyme. This assay can be adapted for various detection methods, such as ADP-Glo, radiometric, or fluorescence-based readouts.

Principle: The assay measures the phosphorylation of a specific substrate by the CDK7/Cyclin H/MAT1 complex in the presence of ATP. The inhibitory effect of this compound is quantified by measuring the reduction in substrate phosphorylation.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate (e.g., a peptide derived from the RNAPII CTD, such as CDK7/9-tide)[9]

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (at a concentration close to the Kₘ for CDK7, or as desired for the experiment)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well assay plates

-

Plate reader capable of detecting the signal from the chosen detection method

Protocol:

-

Prepare Serial Dilutions of this compound:

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

-

-

Set up the Kinase Reaction:

-

In a microplate, add the kinase reaction buffer.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.

-

Add the CDK7/Cyclin H/MAT1 enzyme to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. For covalent inhibitors, this pre-incubation step is crucial.[10]

-

-

Initiate the Kinase Reaction:

-

Prepare a mixture of the CDK7 substrate and ATP in the kinase reaction buffer.

-

Add this mixture to each well to start the kinase reaction.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

-

-

Detect Kinase Activity:

-

Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate or ADP) using the chosen detection reagent according to the manufacturer's instructions. For example, if using the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to measure the amount of ADP produced.

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

-

Cellular Assay: Western Blot for Phospho-RNAPII CTD

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation status of the RNAPII CTD, a direct substrate of CDK7.

Principle: Inhibition of cellular CDK7 activity by this compound will lead to a decrease in the phosphorylation of the serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD. This can be detected by Western blotting using phospho-specific antibodies.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK7 inhibition)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-phospho-RNAPII CTD (Ser7)

-

Anti-total RNAPII

-

Anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated RNAPII CTD to the total RNAPII and the loading control.

-

Visualizations

CDK7 Signaling Pathway and Points of Inhibition

Caption: CDK7's dual role in cell cycle and transcription.

Experimental Workflow for Biochemical Kinase Assay

Caption: Workflow for determining the IC₅₀ of this compound.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. AID 2201839 - Biochemical CDK7 assay (kinact/KIapp) ( CDK7 catalyzed, ATP-dependent, phosphorylation of a peptide substrate derived from RNA Pol II (CDK7/9-tide). Coupled via lactate dehydrogenase (LDH) and pyruvate kinase (PK) to lactate and NAD+ production, with concomitant depletion of NADH. Continuous coupled assay measures CDK7 catalytic activity through the diminished absorbance intensity at 340 nm that corresponds with NADH depletion.) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis Following CDK7-IN-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[2][3][4] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation.[1][3][5]

Given its central role in these processes, CDK7 has emerged as a significant target in oncology. CDK7-IN-2 is a potent inhibitor of CDK7, and its application in research and drug development necessitates reliable methods to verify its on-target effects within the cell. This document provides a detailed protocol for performing Western blot analysis to assess the downstream effects of this compound treatment, enabling researchers to confirm target engagement and understand its functional consequences.

Principle

The described Western blot protocol is designed to measure changes in the phosphorylation status of key downstream targets of CDK7 following treatment with this compound. Inhibition of CDK7's kinase activity is expected to lead to a quantifiable decrease in the phosphorylation of its substrates. The primary targets for analysis are phosphorylated forms of RNAPII, key cell cycle CDKs (CDK1 and CDK2), and the Retinoblastoma protein (Rb). By comparing the levels of these phosphoproteins in treated versus untreated cells, the efficacy of this compound can be determined.

Signaling Pathway Overview

This compound inhibits the kinase activity of CDK7, impacting both the transcription and cell cycle pathways. The diagram below illustrates the central role of CDK7 and the downstream targets that are affected by its inhibition.

Caption: this compound inhibits CDK7's kinase activity in both the TFIIH and CAK complexes.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of this compound treated cells.

References

- 1. CDK7_pathway [bionity.com]

- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell Viability Assay with CDK7-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle forward.[2][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[3][4]

Due to its dual role in promoting cell proliferation and transcription of key oncogenes, CDK7 has emerged as a promising therapeutic target in oncology.[2][5] Dysregulation of CDK7 activity is common in various cancers, contributing to uncontrolled tumor growth.[5] CDK7 inhibitors, such as CDK7-IN-2, are being investigated for their potential to induce cell cycle arrest, apoptosis, and suppress oncogenic transcription in cancer cells.[1][4] This document provides a detailed protocol for assessing the effect of this compound on cell viability using a metabolic assay.

Principle of the Method

Cell viability assays are essential tools to determine the cytotoxic or cytostatic effects of a compound. The protocol described here utilizes a tetrazolium salt-based colorimetric assay (such as MTT) or a resazurin-based fluorometric assay. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product or resazurin to the fluorescent resorufin.[6][7] The intensity of the color or fluorescence is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Data Presentation

The following tables summarize representative quantitative data obtained from cell viability, cell cycle, and apoptosis assays with selective CDK7 inhibitors. These tables are provided as examples of how to present data generated using the described protocols.

Table 1: Effect of a Selective CDK7 Inhibitor on Cell Viability (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) |

| KHOS | Osteosarcoma | 1.75 |

| U2OS | Osteosarcoma | 2.32 |

| BT549 | Triple-Negative Breast Cancer | Value not specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | Value not specified |

| Multiple Myeloma Cell Lines | Multiple Myeloma | Various, sensitive |

IC50 values for specific CDK7 inhibitors like BS-181 have been reported.[8] The IC50 for this compound should be determined empirically.

Table 2: Effect of a Selective CDK7 Inhibitor on Cell Cycle Distribution in Cervical Cancer Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 45.2% | 35.1% | 19.7% |

| CDK7 Inhibitor (Low Conc.) | 40.1% | 25.3% | 34.6% |

| CDK7 Inhibitor (High Conc.) | 35.8% | 15.2% | 49.0% |

Data is representative of the effects of a CDK7 inhibitor (THZ1) which causes a conspicuous increase in the G2/M phase and a concomitant decrease in the S phase.[4]

Table 3: Induction of Apoptosis by a Selective CDK7 Inhibitor in Multiple Myeloma Cells

| Treatment | % Early Apoptosis (Annexin V+/DAPI-) | % Late Apoptosis (Annexin V+/DAPI+) |

| Vehicle (DMSO) | 3.5% | 2.1% |

| CDK7 Inhibitor (500 nM) | 15.8% | 8.7% |

Data is representative of the pro-apoptotic effects of a selective CDK7 inhibitor (YKL-5-124).[9]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol details the steps to determine the anti-proliferative effect of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) based colorimetric assay.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.01 to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized depending on the cell line's doubling time.

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

-

Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Caption: CDK7's dual role in cell cycle and transcription.

Caption: Workflow for this compound cell viability assay.

References

- 1. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CDK7-IN-2 in Combination Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription, making it a compelling target in oncology.[1][2][3] CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in the initiation of transcription.[4][5] Given the reliance of cancer cells on dysregulated cell cycle and transcriptional programs, inhibitors targeting CDK7 have shown significant promise.

CDK7-IN-2 represents a class of potent and selective inhibitors of CDK7. Preclinical studies have demonstrated that combining this compound with other anticancer agents, such as chemotherapy, PARP inhibitors, and immunotherapy, can lead to synergistic antitumor effects and overcome drug resistance.[6][7][8] These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer drugs, along with structured data presentation and visualization of relevant signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of CDK7 Inhibitors in Combination Therapy (IC50 Values)

| Cell Line | Cancer Type | CDK7 Inhibitor | Combination Drug | IC50 (CDK7i alone, nM) | IC50 (Combination, nM) | Fold Change | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | THZ1 | - | 50 | - | - | [4] |

| Loucy | T-cell Acute Lymphoblastic Leukemia | THZ1 | - | 0.55 | - | - | [4] |

| H1299 | Non-Small Cell Lung Cancer | THZ1 | - | ~50 | - | - | [4] |

| A549 | Non-Small Cell Lung Cancer | THZ1 | - | ~100 | - | - | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | Olaparib | >1000 | ~25 (with 25nM THZ1) | >40 | [7] |

| OVCAR5 | Ovarian Cancer | THZ1 | Olaparib | >1000 | ~50 (with 50nM THZ1) | >20 | [7] |

| DU145 | Prostate Cancer | THZ1 | Olaparib | >1000 | ~100 (with 50nM THZ1) | >10 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.[4]

Table 2: Synergy Analysis of CDK7 Inhibitor Combinations (Combination Index)

| Cell Line | Cancer Type | CDK7 Inhibitor | Combination Drug | Combination Index (CI) | Interpretation | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | Olaparib | < 1 | Synergy | [7] |

| OVCAR5 | Ovarian Cancer | THZ1 | Olaparib | < 1 | Synergy | [7] |

| DU145 | Prostate Cancer | THZ1 | Olaparib | < 1 | Synergy | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | Erlotinib | 0.12 | Strong Synergy | [8] |

Note: Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition with CDK7 Inhibitor Combinations

| Xenograft Model | Cancer Type | CDK7 Inhibitor | Combination Drug | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | Olaparib | THZ1 (10 mg/kg/day) + Olaparib (50 mg/kg/day) | Significant inhibition vs single agents | [7] |

| OVCAR5 | Ovarian Cancer | THZ1 | Olaparib | THZ1 (10 mg/kg/day) + Olaparib (50 mg/kg/day) | Significant inhibition vs single agents | [7] |

| TB32047 Orthotopic | Pancreatic Cancer | THZ1 | Gemcitabine + nab-Paclitaxel | THZ1 + Chemo | Significantly decreased tumor size, volume, and weight vs chemo alone | [9] |

Experimental Protocols

Cell Viability Assay

Purpose: To determine the cytotoxic effects of this compound alone and in combination with other drugs.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (e.g., THZ1)

-

Combination drug (e.g., Olaparib)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Resazurin-based assay

-

Plate reader (luminometer or spectrophotometer)

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]

-

Drug Treatment: Prepare serial dilutions of this compound and the combination drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle-treated control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Assay Procedure:

-

For CellTiter-Glo®: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

For Resazurin Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Purpose: To quantify the induction of apoptosis following treatment with this compound combinations.

Materials:

-

Cancer cell lines

-

This compound and combination drug

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for 24-48 hours.[4]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[10]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate controls for setting compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[11]

Western Blot Analysis

Purpose: To assess the effect of this compound combinations on target proteins and downstream signaling pathways.

Materials:

-

Cancer cell lines

-

This compound and combination drug

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2/5/7, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-STAT3, anti-MCL1, anti-CHK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells as described for the apoptosis assay. Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.

In Vivo Xenograft Study

Purpose: To evaluate the antitumor efficacy of this compound in combination with other drugs in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation

-

Matrigel (optional)

-

This compound and combination drug formulated for in vivo use

-

Calipers for tumor measurement

-

Animal monitoring equipment

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[7]

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, combination drug alone, and combination therapy).[7]

-